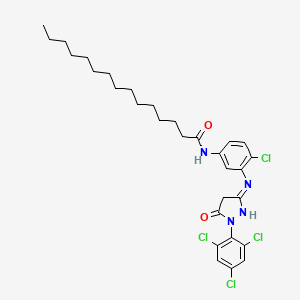

N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide

Descripción

N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide is a structurally complex molecule featuring a pyrazole core substituted with a 2,4,6-trichlorophenyl group, a pentadecanamide chain, and a para-chloroaniline moiety. The pentadecanamide chain, in particular, suggests a focus on optimizing lipophilicity for membrane permeability or sustained release in biological systems .

Propiedades

Número CAS |

85204-35-9 |

|---|---|

Fórmula molecular |

C30H38Cl4N4O2 |

Peso molecular |

628.5 g/mol |

Nombre IUPAC |

N-[4-chloro-3-[[5-oxo-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]pentadecanamide |

InChI |

InChI=1S/C30H38Cl4N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-28(39)35-22-15-16-23(32)26(19-22)36-27-20-29(40)38(37-27)30-24(33)17-21(31)18-25(30)34/h15-19H,2-14,20H2,1H3,(H,35,39)(H,36,37) |

Clave InChI |

CPQPQSFYKIXLBL-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2CC(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide typically involves multiple steps:

Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

Chlorination of the phenyl ring: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Coupling of the pyrazole and chlorinated phenyl groups: This step involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Attachment of the aliphatic chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aliphatic chain, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can occur at the pyrazole ring or the chlorinated phenyl group, potentially leading to dechlorination or hydrogenation.

Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of dechlorinated or hydrogenated derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Its unique structure could be exploited in the design of new materials with specific electronic or optical properties.

Biological Research: It could be used as a probe to study the function of certain biological pathways or as a tool in chemical biology.

Mecanismo De Acción

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The presence of the chlorinated phenyl group and the pyrazole ring suggests potential interactions with hydrophobic pockets in proteins or with nucleic acids.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Pyrazole Modifications

- N-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () This derivative replaces the pentadecanamide chain with a carbothioamide group and substitutes the 2,4,6-trichlorophenyl group with a simpler 4-chlorophenyl. The carbothioamide introduces sulfur, which may enhance metal-binding affinity or alter redox properties compared to the target compound’s amide linkage.

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()

This compound incorporates a triazolyl group and a fluorophenyl substituent. The fluorine atom’s electronegativity may improve metabolic stability compared to chlorine, while the triazole ring could introduce additional hydrogen-bonding interactions. However, the absence of a long aliphatic chain (e.g., pentadecanamide) may reduce lipophilicity, limiting membrane penetration .

Side-Chain Variations

- The tert-butylphenoxy side chain may enhance steric bulk, affecting binding pocket compatibility. However, the shorter tetradecanamide chain (vs. pentadecanamide) might reduce lipid solubility .

- Butanamide Analog () The butanamide derivative replaces the pentadecanamide with a shorter butyramide chain and introduces a pentadecylphenoxy group. The shorter chain likely decreases lipophilicity, while the phenoxy group adds rigidity, possibly affecting conformational flexibility critical for target engagement .

Electronic and Steric Effects

The target compound’s 2,4,6-trichlorophenyl group provides strong electron-withdrawing effects, which may stabilize the pyrazole ring and enhance electrophilic character at the amide linkage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-Chloro-3-((4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl)amino)phenyl)pentadecanamide?

- Methodological Answer : The compound is synthesized via multi-step processes involving condensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazines with β-diketones or via cyclization of thiourea intermediates. A typical route involves:

Step 1 : Formation of the pyrazole core via condensation of 2,4,6-trichlorophenylhydrazine with a diketone derivative.

Step 2 : Introduction of the chlorophenylamino group through nucleophilic substitution or coupling reactions.

Step 3 : Amidation with pentadecanoic acid derivatives to attach the long alkyl chain.

Characterization is performed using FT-IR (to confirm carbonyl and amide groups), H/C NMR (to verify substituent positions), and LC-MS (to confirm molecular weight) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1650–1750 cm, N-H stretches at ~3300 cm).

- NMR : H NMR resolves aromatic proton environments and amide NH signals, while C NMR confirms quaternary carbons and substituent connectivity.

- LC-MS : Validates molecular weight and detects impurities.

- X-ray crystallography (if crystals are obtainable): Resolves 3D structure and confirms stereochemistry using programs like SHELXL for refinement .

Q. How can researchers confirm the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- HPLC : Quantifies purity (>95% is typical for research-grade compounds).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate degradation pathways. Monitor via HPLC and NMR for decomposition products .

Advanced Research Questions

Q. How can structural contradictions in NMR or crystallographic data be resolved?

- Methodological Answer :

- Dynamic NMR : Resolves conformational exchange broadening in spectra by varying temperature.

- DFT Calculations : Compare experimental H/C shifts with computed values (e.g., using Gaussian or ORCA).

- High-Resolution Crystallography : Use SHELXL to refine twinned or low-quality crystals. For ambiguous electron density, consider alternative space groups or solvent masking .

Q. What strategies optimize the reaction yield for introducing the pentadecanamide moiety?

- Methodological Answer :

- Coupling Reagents : Use HATU or EDCI/HOBt for efficient amidation, minimizing side reactions.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of the hydrophobic pentadecanoic acid precursor.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 150 W, 20 min) .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Screen against targets like kinases or GPCRs using the compound’s 3D structure (from crystallography or DFT).

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories.

- QSAR Models : Correlate substituent electronegativity (e.g., Cl groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.